molecular formula C12H16O3 B8229666 3-Isobutoxy-5-methylbenzoic acid

3-Isobutoxy-5-methylbenzoic acid

Cat. No.: B8229666
M. Wt: 208.25 g/mol
InChI Key: YDBAADLARRMGFB-UHFFFAOYSA-N
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Description

3-Isobutoxy-5-methylbenzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is a derivative of benzoic acid, characterized by the presence of an isobutoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-5-methylbenzoic acid typically involves the esterification of 5-methylsalicylic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isobutoxy-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

  • 3-Isobutoxybenzoic acid
  • 5-Methylsalicylic acid
  • 3-Isobutoxy-4-methylbenzoic acid

Comparison: 3-Isobutoxy-5-methylbenzoic acid is unique due to the specific positioning of the isobutoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-5-(2-methylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBAADLARRMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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